
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C13H13BrClN3O2S and a molecular weight of 390.68 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as anhydrous potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of kinase inhibitors.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an intermediate in the synthesis of kinase inhibitors, which target cyclin-dependent kinases (CDKs) involved in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine include:
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a cyclopentyl group instead of the isopropylsulfonyl group, used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13BrClN3O2S |
|---|---|
Poids moléculaire |
390.68 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H13BrClN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
CKPXPGGCOVJJKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
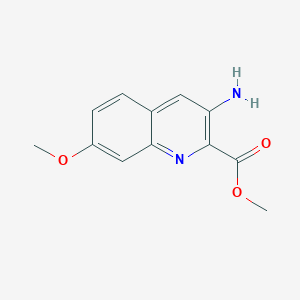
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
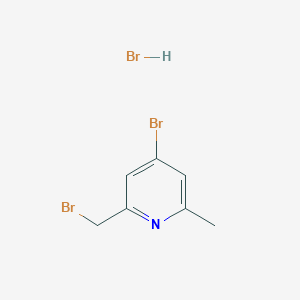
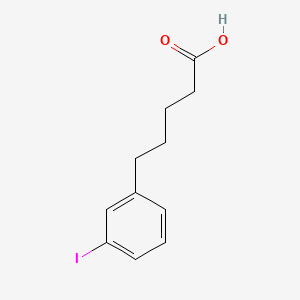
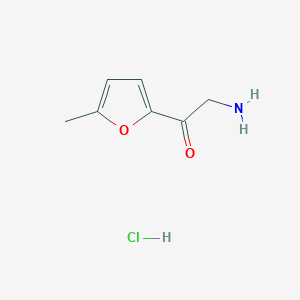
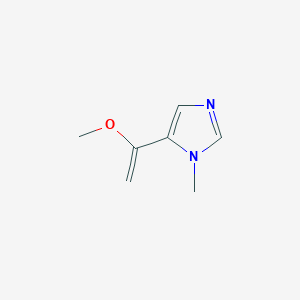


![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
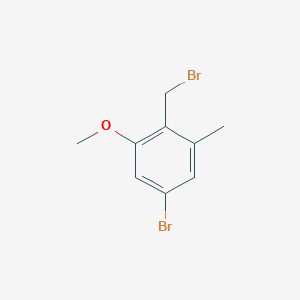
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
